

Physical and chemical properties of 6-Chloro-2-tetralone

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Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

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6-Chloro-2-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Chloro-2-tetralone**. It includes a detailed summary of its properties, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

6-Chloro-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The presence of the chlorine atom on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data Summary

The key physical and chemical properties of **6-Chloro-2-tetralone** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_9ClO$	[1] [2]
Molecular Weight	180.63 g/mol	[1] [2]
CAS Number	17556-18-2	[1]
Appearance	Light yellow to yellow solid	[3]
Melting Point	60-65 °C	[3]
Boiling Point	115 °C at 0.01 Torr	[3]
Solubility	Soluble in organic solvents such as DMSO.	[4]
IUPAC Name	6-chloro-3,4-dihydronaphthalen-2(1H)-one	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Chloro-2-tetralone**. Below are the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by the chlorine substituent. The two methylene groups of the tetralone ring will give rise to signals in the aliphatic region (typically δ 2.0-3.5 ppm), likely as complex multiplets due to spin-spin coupling.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbonyl carbon will be observed at a characteristic downfield shift (around δ 200 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

- A strong, sharp peak around 1715 cm^{-1} , characteristic of the C=O (carbonyl) stretching vibration of the ketone.
- Absorptions in the $3100\text{-}3000\text{ cm}^{-1}$ region, corresponding to the C-H stretching of the aromatic ring.
- Absorptions in the $3000\text{-}2850\text{ cm}^{-1}$ region, due to the C-H stretching of the aliphatic methylene groups.
- Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ range, representing the C=C stretching vibrations within the aromatic ring.
- A distinct absorption in the $800\text{-}600\text{ cm}^{-1}$ region, indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of **6-Chloro-2-tetralone** will show a molecular ion peak (M^+) at m/z 180. The presence of a significant $M+2$ peak at m/z 182, with an intensity of approximately one-third of the M^+ peak, is a characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways would involve the loss of CO, Cl, and ethylene fragments.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of **6-Chloro-2-tetralone**.

Synthesis of 6-Chloro-2-tetralone

A common route for the synthesis of 2-tetralone derivatives involves the conversion from the corresponding 1-tetralone. The following is a plausible multi-step synthesis protocol adapted from procedures for analogous compounds.

Step 1: Reduction of 6-Chloro-1-tetralone The first step involves the reduction of the ketone functionality of 6-Chloro-1-tetralone to a hydroxyl group.

- Materials: 6-Chloro-1-tetralone, Sodium borohydride (NaBH_4), Methanol, Deionized water, Diethyl ether.
- Procedure:
 - Dissolve 6-Chloro-1-tetralone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
 - Slowly add sodium borohydride portion-wise to the stirred solution.
 - After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
 - Quench the reaction by the slow addition of deionized water.
 - Extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2: Dehydration to 6-Chloro-3,4-dihydronaphthalene The resulting alcohol is then dehydrated to form an alkene.

- Materials: 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, p-Toluenesulfonic acid (p-TsOH), Toluene.
- Procedure:
 - Dissolve the alcohol from the previous step in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux and collect the water in the Dean-Stark trap.
 - Monitor the reaction by thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 6-chloro-3,4-dihydronaphthalene.

Step 3: Epoxidation and Rearrangement to **6-Chloro-2-tetralone** The final step involves epoxidation of the alkene followed by a rearrangement to the desired 2-tetralone.

- Materials: 6-chloro-3,4-dihydronaphthalene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$).
- Procedure:
 - Dissolve the alkene in dichloromethane and cool the solution in an ice bath.
 - Add m-CPBA portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer and concentrate to obtain the crude epoxide.
 - Dissolve the crude epoxide in dichloromethane and add a catalytic amount of boron trifluoride etherate at 0 °C.
 - Stir the reaction for a short period (monitoring by TLC) until the rearrangement is complete.
 - Quench the reaction with water, extract the product, dry the organic layer, and remove the solvent.

Purification Protocol

The crude **6-Chloro-2-tetralone** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product,

as identified by TLC, are combined and the solvent is evaporated to yield the purified **6-Chloro-2-tetralone**. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

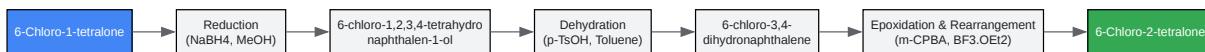
Reactivity and Stability

6-Chloro-2-tetralone is a relatively stable compound under standard laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

- **Ketone Reactivity:** The carbonyl group can undergo various nucleophilic addition reactions, reductions, and condensations typical of ketones.
- **Aromatic Ring Reactivity:** The chlorine atom deactivates the aromatic ring towards electrophilic substitution, but it can direct incoming electrophiles to the ortho and para positions. The chlorine can also be displaced via nucleophilic aromatic substitution under certain conditions.
- **Alpha-Carbon Reactivity:** The methylene carbons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

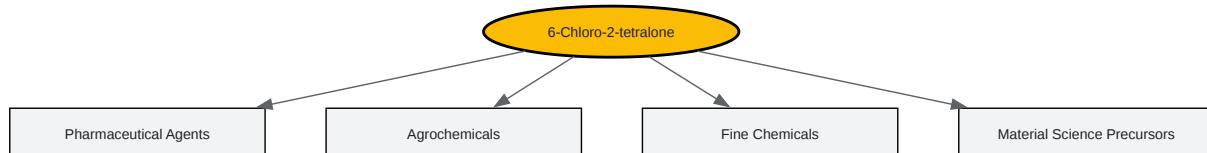
Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of **6-Chloro-2-tetralone** as a synthetic intermediate.



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Caption: Synthetic workflow for **6-Chloro-2-tetralone**.



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Caption: **6-Chloro-2-tetralone** as a key synthetic intermediate.

This technical guide provides a solid foundation for researchers and professionals working with **6-Chloro-2-tetralone**. The detailed information on its properties, synthesis, and reactivity will be instrumental in its effective utilization in various research and development endeavors.

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